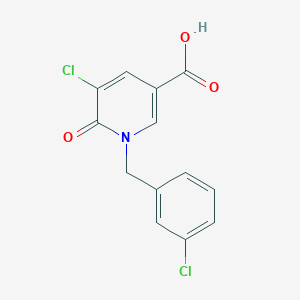

5-Chloro-1-(3-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

CAS No.: 339024-74-7

Cat. No.: VC5032879

Molecular Formula: C13H9Cl2NO3

Molecular Weight: 298.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339024-74-7 |

|---|---|

| Molecular Formula | C13H9Cl2NO3 |

| Molecular Weight | 298.12 |

| IUPAC Name | 5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H9Cl2NO3/c14-10-3-1-2-8(4-10)6-16-7-9(13(18)19)5-11(15)12(16)17/h1-5,7H,6H2,(H,18,19) |

| Standard InChI Key | RZLVKMJJANTOPJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O |

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid, reflecting its structural features: a pyridine ring substituted at positions 1, 3, 5, and 6. Key substituents include a 3-chlorobenzyl group at position 1, a carboxylic acid at position 3, and a ketone at position 6. The SMILES notation (C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O) and InChIKey (RZLVKMJJANTOPJ-UHFFFAOYSA-N) further clarify its connectivity .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 339024-74-7 |

| Molecular Formula | C₁₃H₉Cl₂NO₃ |

| Molecular Weight | 298.12 g/mol |

| IUPAC Name | 5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |

| SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O |

Synthesis and Physicochemical Properties

Physicochemical Characteristics

-

Solubility: Predicted moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxylic acid group, though experimental data remain unpublished .

-

Stability: The electron-withdrawing chlorine atoms and ketone group may render the compound susceptible to hydrolysis under acidic or basic conditions, necessitating storage in inert environments.

| Target Pathway | Proposed Mechanism |

|---|---|

| Bacterial cell wall synthesis | Disruption of transpeptidase activity |

| Eukaryotic kinase signaling | Competitive ATP binding inhibition |

Future Research Directions

-

Synthesis Optimization: Development of scalable, high-yield routes using green chemistry principles.

-

Biological Screening: Systematic evaluation against microbial strains and cancer cell lines.

-

Structure-Activity Relationships (SAR): Modifying the benzyl or carboxylic acid groups to enhance potency or reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume